molecular formula C12H18ClN3O B1477042 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol CAS No. 2098079-76-4

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol

Cat. No.: B1477042
CAS No.: 2098079-76-4
M. Wt: 255.74 g/mol
InChI Key: NUERYJMXCFSQBR-UHFFFAOYSA-N
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Description

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occupational Health and Toxicology

Research into the health effects of occupational chlorinated solvent exposure reveals the importance of studying compounds with chloro- and methylpyrimidin groups. These solvents, which share some structural similarities with the compound of interest, are associated with various adverse health effects, including toxicity to the central nervous system, liver, and kidneys, and potential carcinogenicity. Understanding the toxicology and metabolism of such compounds can inform safety guidelines and exposure limits in occupational settings (Ruder, 2006).

Drug Metabolism and Pharmacokinetics

The role of cytochrome P450 (CYP) enzymes in the metabolism of drugs is a critical area of research. Compounds with piperidinyl groups, similar to the one , often serve as substrates or inhibitors of various CYP isoforms. Studies on the selectivity and potency of chemical inhibitors against CYP isoforms can aid in predicting drug-drug interactions and optimizing drug therapy, highlighting the relevance of understanding the pharmacokinetics of complex molecules like "1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol" (Khojasteh et al., 2011).

Chemical Reactions and Mechanisms

The study of nucleophilic aromatic substitution reactions, particularly those involving nitro-groups and piperidine, provides insights into the chemical reactivity and mechanisms of compounds with similar structures. Such research is foundational in synthetic organic chemistry, facilitating the design and synthesis of new compounds with varied applications, including drug development and material science (Pietra & Vitali, 1972).

Environmental Chemistry and Toxicology

The understanding of the environmental behavior and toxicology of organophosphate esters, which may share some functional similarities with the compound of interest, is crucial for assessing environmental risk and human exposure. Studies on isomers of such compounds in technical mixtures and environmental samples can inform on their sources, transport, and fate in the environment (Truong et al., 2017).

Properties

IUPAC Name

1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8(17)10-4-3-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,8,10,17H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUERYJMXCFSQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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